5-bromo-N-[2-(piperidin-1-ylcarbonyl)phenyl]-2-(1H-tetrazol-1-yl)benzamide
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Overview
Description
5-bromo-N-[2-(piperidin-1-ylcarbonyl)phenyl]-2-(1H-tetrazol-1-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromine atom, a piperidine ring, a tetrazole ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[2-(piperidin-1-ylcarbonyl)phenyl]-2-(1H-tetrazol-1-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of Piperidine Derivative: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the brominated benzene compound.
Tetrazole Formation: The tetrazole ring is synthesized via a [3+2] cycloaddition reaction between an azide and a nitrile group.
Amide Bond Formation: The final step involves the formation of the amide bond between the piperidine derivative and the tetrazole-substituted benzene compound, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[2-(piperidin-1-ylcarbonyl)phenyl]-2-(1H-tetrazol-1-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the bromine atom or other reactive sites within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: N-bromosuccinimide (NBS), sodium azide (NaN3)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-bromo-N-[2-(piperidin-1-ylcarbonyl)phenyl]-2-(1H-tetrazol-1-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies related to cell signaling pathways, protein-ligand interactions, and other biochemical processes.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5-bromo-N-[2-(piperidin-1-ylcarbonyl)phenyl]-2-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-(piperazin-1-yl)pyrimidine: Similar in structure but contains a pyrimidine ring instead of a benzamide group.
5-chloro-3-phenyl-N’-((2-phenyl-1H-indol-3-yl)methylene)-1H-indole-2-carbohydrazide: Contains an indole nucleus and exhibits different biological activities.
Uniqueness
5-bromo-N-[2-(piperidin-1-ylcarbonyl)phenyl]-2-(1H-tetrazol-1-yl)benzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound in various fields of research.
Properties
Molecular Formula |
C20H19BrN6O2 |
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Molecular Weight |
455.3 g/mol |
IUPAC Name |
5-bromo-N-[2-(piperidine-1-carbonyl)phenyl]-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C20H19BrN6O2/c21-14-8-9-18(27-13-22-24-25-27)16(12-14)19(28)23-17-7-3-2-6-15(17)20(29)26-10-4-1-5-11-26/h2-3,6-9,12-13H,1,4-5,10-11H2,(H,23,28) |
InChI Key |
HMTYNZNVVYVVIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=C(C=CC(=C3)Br)N4C=NN=N4 |
Origin of Product |
United States |
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